REACTION_CXSMILES
|
Cl[C:2]1[N:7]2[N:8]=[C:9]([NH2:11])[N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1.[CH:12]1([NH2:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>CC(OC)(C)C>[CH:12]1([NH:18][C:2]2[N:7]3[N:8]=[C:9]([NH2:11])[N:10]=[C:6]3[CH:5]=[CH:4][CH:3]=2)[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1
|
Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
ClC1=CC=CC=2N1N=C(N2)N
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
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to reflux for 52 h
|
Duration
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52 h
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The resulting cake was washed with MTBE and filtrate
|
Type
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CONCENTRATION
|
Details
|
was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
Residue was purified by flash chromatography (Hept/EtOAc, 1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC1=CC=CC=2N1N=C(N2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.08 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |